Dimethyl (2-cyano-1-phenylethyl)(fluoro)propanedioate
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Overview
Description
Dimethyl (2-cyano-1-phenylethyl)(fluoro)propanedioate is an organic compound with the molecular formula C14H15NO4. This compound is characterized by the presence of a cyano group, a phenylethyl group, and a fluoropropanedioate moiety. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl (2-cyano-1-phenylethyl)(fluoro)propanedioate typically involves the reaction of 2-cyano-1-phenylethyl bromide with dimethyl fluoromalonate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Dimethyl (2-cyano-1-phenylethyl)(fluoro)propanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The fluorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
Oxidation: Carboxylic acids and their derivatives.
Reduction: Amines and related compounds.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Dimethyl (2-cyano-1-phenylethyl)(fluoro)propanedioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Dimethyl (2-cyano-1-phenylethyl)(fluoro)propanedioate involves its interaction with various molecular targets. The cyano group can participate in nucleophilic addition reactions, while the fluorine atom can influence the compound’s reactivity and stability. The phenylethyl group provides hydrophobic interactions, which can affect the compound’s binding affinity to biological targets.
Comparison with Similar Compounds
Similar Compounds
- Dimethyl 2-(2-cyano-1-phenylethyl)propanedioate
- 1,3-Dimethyl 2-(2-cyano-1-phenylethyl)propanedioate
Uniqueness
Dimethyl (2-cyano-1-phenylethyl)(fluoro)propanedioate is unique due to the presence of the fluorine atom, which can significantly alter its chemical properties and reactivity compared to its non-fluorinated analogs. The fluorine atom can enhance the compound’s stability and influence its interactions with biological targets, making it a valuable compound for various applications.
Properties
CAS No. |
88942-70-5 |
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Molecular Formula |
C14H14FNO4 |
Molecular Weight |
279.26 g/mol |
IUPAC Name |
dimethyl 2-(2-cyano-1-phenylethyl)-2-fluoropropanedioate |
InChI |
InChI=1S/C14H14FNO4/c1-19-12(17)14(15,13(18)20-2)11(8-9-16)10-6-4-3-5-7-10/h3-7,11H,8H2,1-2H3 |
InChI Key |
OSUZZZRDDBIZME-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(C(CC#N)C1=CC=CC=C1)(C(=O)OC)F |
Origin of Product |
United States |
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